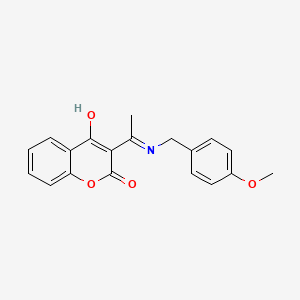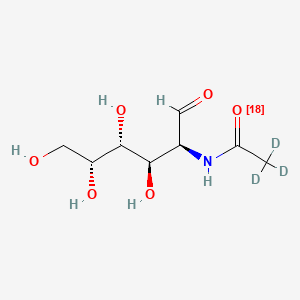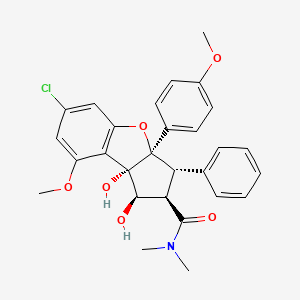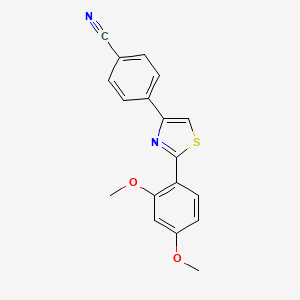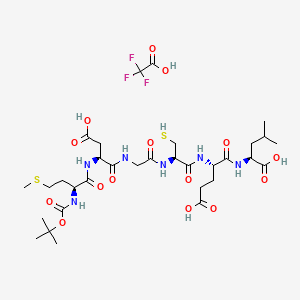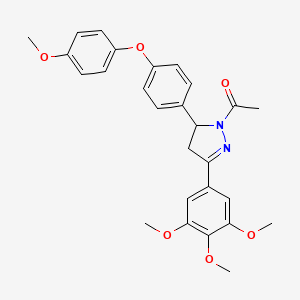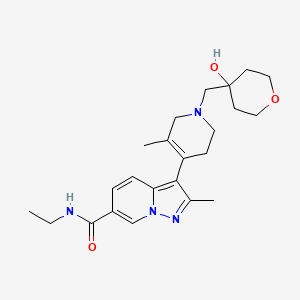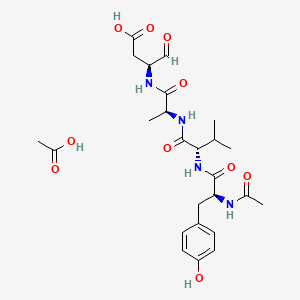![molecular formula C13H20N2O7 B15139764 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring and a modified oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor, such as a sugar derivative, under acidic or basic conditions.
Introduction of the Pyrimidine Ring: This can be achieved through a condensation reaction between a suitable amine and a carbonyl compound.
Functional Group Modifications: The hydroxyl and methoxyethoxy groups are introduced through selective protection and deprotection steps, as well as through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and reactions are typically carried out under inert atmospheres to prevent oxidation.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Nucleophiles: Sodium methoxide (NaOMe), sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid analogs and potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in nucleic acid synthesis, thereby preventing the replication of viruses or the proliferation of cancer cells. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 5,6-Dihydrouridine
Uniqueness
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxyethoxy group, in particular, differentiates it from other similar compounds and may enhance its solubility and bioavailability.
Propriétés
Formule moléculaire |
C13H20N2O7 |
|---|---|
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H20N2O7/c1-14-9(17)3-4-15(13(14)19)12-11(21-6-5-20-2)10(18)8(7-16)22-12/h3-4,8,10-12,16,18H,5-7H2,1-2H3/t8-,10?,11+,12-/m1/s1 |
Clé InChI |
CZDMOSZQRJZGTI-LABGDYGKSA-N |
SMILES isomérique |
CN1C(=O)C=CN(C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)OCCOC |
SMILES canonique |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


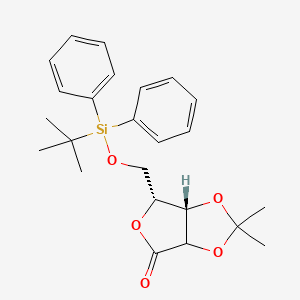
![3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139685.png)
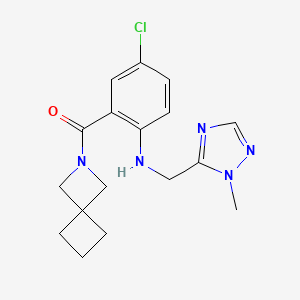
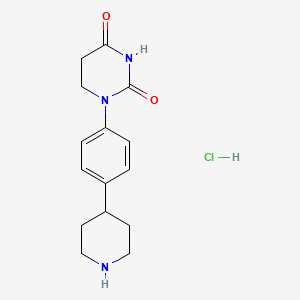
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)
